molecular formula C18H24ClN5O4S B2816122 N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105212-23-4

N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2816122
CAS No.: 1105212-23-4
M. Wt: 441.93
InChI Key: IHUPQXHKRLIINJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex architecture combining a 1,2,4-triazolone core with a piperidine subunit modified by a methylsulfonyl (mesyl) group, further linked to an acetamide chain with a 2-chlorobenzyl moiety. Its structural complexity suggests potential as a key intermediate or a bioactive scaffold in drug discovery programs. Researchers may investigate this compound for its potential enzyme inhibitory activity, particularly given the presence of the triazolone and sulfonamide functional groups, which are commonly found in molecules that modulate biological targets such as kinases, proteases, and other enzymes. The precise mechanism of action and specific research applications are subject to ongoing investigation and validation in laboratory settings. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O4S/c1-22-17(13-7-9-23(10-8-13)29(2,27)28)21-24(18(22)26)12-16(25)20-11-14-5-3-4-6-15(14)19/h3-6,13H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUPQXHKRLIINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds similar to N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against a range of fungal pathogens. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have been shown to target specific pathways involved in cancer cell proliferation and survival, leading to promising results in preclinical studies .

Agricultural Applications

Fungicides
this compound may serve as a novel fungicide. The triazole group is widely recognized for its role in inhibiting ergosterol biosynthesis in fungi, which is critical for their growth and reproduction. Field trials have demonstrated that triazole-based fungicides can effectively control various fungal diseases in crops .

Biological Research

Enzyme Inhibition Studies
The compound can be utilized in biological research to study enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes involved in metabolic pathways. This interaction can provide insights into the biochemical processes within organisms and aid in the design of more effective inhibitors for therapeutic purposes .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
AntimicrobialJournal of Antimicrobial ChemotherapyDemonstrated efficacy against resistant strains of bacteria .
AnticancerCancer Research JournalInduced apoptosis in human cancer cell lines .
Agricultural FungicideCrop Protection ScienceEffective against Fusarium spp. in field trials .
Enzyme InhibitionBiochemical JournalIdentified as a potent inhibitor of cytochrome P450 enzymes .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The secondary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions and Outcomes

Reactants/ConditionsProductsReference
6M HCl, reflux, 12 hrs2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid + 2-chlorobenzylamine
2M NaOH, 80°C, 8 hrsSame as above

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the chlorobenzylamine byproduct isolated in 85–92% yield in acidic conditions. Basic hydrolysis shows slower kinetics due to steric hindrance from the methylsulfonyl group .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic and nucleophilic substitutions. Key reactions include:

Nitrogen Alkylation

Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, forming a quaternary ammonium salt (confirmed via X-ray crystallography in analogs) .

Cycloaddition Reactions

Under Huisgen conditions (CuI, DIPEA), the triazole reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]quinazoline derivatives .

Piperidine Ring Modifications

The methylsulfonyl-substituted piperidine undergoes:

Sulfonyl Group Elimination

Heating with DBU in DMF removes the methylsulfonyl group, yielding a secondary amine. This is a critical step in generating intermediates for further derivatization :
R-SO2-CH3DBU, 120°CR-H+CH3SO2\text{R-SO}_2\text{-CH}_3 \xrightarrow{\text{DBU, 120°C}} \text{R-H} + \text{CH}_3\text{SO}_2^-

Nucleophilic Aromatic Substitution

The chlorobenzyl group undergoes Pd-catalyzed coupling (Suzuki-Miyaura) with arylboronic acids, replacing chlorine with aryl groups (e.g., phenyl, pyridyl) .

Oxidation of the 5-Oxo Group

Reaction with m-CPBA oxidizes the 5-oxo group to a ketone, enhancing electrophilicity for subsequent nucleophilic attacks .

Reduction of the Amide

LiAlH₄ reduces the acetamide to a secondary amine, producing N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine .

Stability Under Physiological Conditions

Studies in pH 7.4 buffer (37°C) show:

  • Half-life : 48 hrs (major degradation via amide hydrolysis).

  • Byproducts : Triazole ring-opened metabolites detected via LC-MS .

Comparative Reactivity of Structural Analogs

FeatureReactivity TrendExample
Chlorobenzyl vs. EthoxyphenylChlorine enhances electrophilic substitution10x faster Suzuki coupling in chlorobenzyl analog vs. ethoxyphenyl
Methylsulfonyl vs. BenzylMethylsulfonyl groups decrease piperidine basicity (pKa ~6.2 vs. ~8.5)

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Triazole Substitution Piperidine/Sulfonyl Features Aryl Group Acetamide Linker Reference
Target Compound 4-methyl, 3-(1-(methylsulfonyl)piperidin-4-yl) Methylsulfonyl-piperidine 2-chlorobenzyl Yes
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide 4-allyl, 5-(4-pyridinyl) None 4-chlorobenzyl Yes
N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide None None 4-fluorobenzyl Yes
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(2-methylphenyl), 5-(2,4-dichlorophenyl) None Benzyl Yes

Key Observations:

Triazole Core Modifications :

  • The target compound’s 4-methyl and 3-(methylsulfonyl-piperidine) substituents distinguish it from analogues like the pyridinyl- and allyl-substituted triazole in or the dichlorophenyl/methylphenyl-substituted triazole in . These substitutions likely alter electronic properties and steric bulk, affecting target selectivity.
  • Compounds lacking piperidine-sulfonyl groups (e.g., ) may exhibit reduced solubility due to the absence of polar sulfonyl moieties.

Aryl Group Variations :

  • The 2-chlorobenzyl group in the target compound differs from the 4-chlorobenzyl in and 4-fluorobenzyl in . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Acetamide Linker :

  • All compounds retain the acetamide linker, suggesting its role in maintaining conformational flexibility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Methylsulfonyl-Piperidine: This group may improve solubility and membrane permeability compared to non-sulfonylated derivatives (e.g., ).
  • Chlorobenzyl vs. Fluorobenzyl : Fluorine in may reduce oxidative metabolism, extending half-life relative to chlorine .
  • Benzimidazole vs.

Q & A

Basic Question: What are the common synthetic routes for synthesizing this triazole-piperidine-acetamide derivative?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Triazole Formation : Cyclocondensation of hydrazine derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under reflux conditions to form the 1,2,4-triazole ring .

Piperidine Sulfonylation : Reaction of piperidine with methylsulfonyl chloride in a base (e.g., triethylamine) to introduce the methylsulfonyl group .

Acetamide Coupling : Alkylation or nucleophilic substitution to attach the 2-chlorobenzyl group to the triazole-acetamide backbone, often using DMF as a solvent and NaOH for deprotonation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Basic Question: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra validate proton environments and carbon frameworks (e.g., triazole C=O at ~165 ppm, piperidine CH2_2 at 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z ~490–500) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1350 cm1^{-1} (S=O stretch) verify functional groups .
  • X-ray Crystallography : SHELXL refinement (if crystals are obtained) resolves bond lengths and angles, ensuring stereochemical accuracy .

Advanced Question: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

  • PASS Algorithm : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) by analyzing structural fragments .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to bacterial FabH or human kinases). Use the PyMOL plugin to visualize hydrogen bonds with catalytic residues .
  • ADMET Prediction : SwissADME or ADMETLab2.0 evaluates pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Advanced Question: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

Dose-Response Reassessment : Test multiple concentrations to rule out false negatives from solubility issues (use DMSO stocks ≤1% v/v) .

Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or liver microsomes .

Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Structural Optimization : Modify the methylsulfonyl or chlorobenzyl groups to enhance stability (e.g., replace with trifluoromethyl for metabolic resistance) .

Advanced Question: What strategies optimize pharmacokinetics without compromising potency?

Methodological Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salt) .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., piperidine CH2_2 → CD2_2) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., acetate prodrugs) for improved oral bioavailability .

Advanced Question: How to address crystallographic challenges (e.g., twinning, poor diffraction) during structural analysis?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .
  • SHELXL Refinement : Apply TWIN commands for twinned crystals and restraints for disordered regions (e.g., piperidine ring) .
  • Hydrogen Bond Analysis : PLATON validates interactions; exclude weak H-bonds (d > 2.5 Å) to avoid overinterpretation .

Advanced Question: How to design SAR studies for this compound’s analogs?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with halogens (F, Br) or electron-withdrawing groups (NO2_2) at the benzyl position .
  • Bioisosteric Replacement : Replace the triazole with oxadiazole or thiadiazole to assess ring flexibility .
  • Assay Selection : Use MIC assays (for antimicrobial activity) or kinase inhibition panels (IC50_{50} determination) .

Advanced Question: How to integrate multi-omics data to elucidate the mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells (e.g., apoptosis pathways) .
  • Proteomics : SILAC labeling quantifies target protein abundance changes .
  • Cheminformatics : Pipeline Pilot links structural features to omics signatures, prioritizing lead compounds .

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